molecular formula C4H4F6O3S B7725118 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate

Cat. No.: B7725118
M. Wt: 246.13 g/mol
InChI Key: ASXXTXSBHCZKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate is a fluorinated organic compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high thermal stability, polarity, and reactivity. The compound’s structure consists of a hexafluoropropyl group attached to a mesylate group, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate group. The general reaction scheme is as follows:

CF3CH(OH)CF3+CH3SO2ClCF3CH(OSO2CH3)CF3+HCl\text{CF}_3\text{CH(OH)CF}_3 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CF}_3\text{CH(OSO}_2\text{CH}_3\text{)CF}_3 + \text{HCl} CF3​CH(OH)CF3​+CH3​SO2​Cl→CF3​CH(OSO2​CH3​)CF3​+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonates or other oxidized products.

    Reduction: Reduction reactions can convert the mesylate group to other functional groups, such as alcohols or ethers.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, where fluorinated groups can enhance the biological activity and stability of drug molecules.

    Material Science: It is used in the preparation of fluorinated polymers and other materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the detection and analysis of various compounds.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-propyl mesylate exerts its effects is primarily through its reactivity as a mesylate ester. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The hexafluoropropyl group imparts unique properties, such as increased lipophilicity and thermal stability, which can influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propyl mesylate can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is the precursor in the synthesis of this compound and shares similar fluorinated properties but lacks the mesylate group.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar properties but different reactivity due to the presence of a methyl group instead of a mesylate group.

    Trifluoromethanesulfonic acid: A strong acid with a trifluoromethanesulfonyl group, used in similar applications but with different reactivity and properties.

The uniqueness of this compound lies in its combination of a highly fluorinated group with a reactive mesylate ester, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c1-14(11,12)13-2(3(5,6)7)4(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXXTXSBHCZKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25236-65-1
Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25236-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.